2-(3-Aminocyclobutyl)propan-2-ol

Medicinal chemistry Physicochemical profiling Cyclobutylamine analogs

Rigid scaffolds with defined H-bonding motifs are critical for controlling bioactive conformation but often face supply bottlenecks. This cyclobutane-derived amino alcohol solves both issues. - Constrained core: Preorganized geometry lowers entropic binding penalty vs. flexible analogs. - Balanced log P (XLogP3=0): Alternative to high-lipophilicity fluorinated variants; ideal for solubility. - Scale-ready: Available from improved catalytic synthesis, supporting gram-to-kg preclinical needs.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1609546-13-5
Cat. No. B3000276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminocyclobutyl)propan-2-ol
CAS1609546-13-5
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC(C)(C1CC(C1)N)O
InChIInChI=1S/C7H15NO/c1-7(2,9)5-3-6(8)4-5/h5-6,9H,3-4,8H2,1-2H3
InChIKeyYIHPWULVQBWRRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminocyclobutyl)propan-2-ol: Compound Overview


2-(3-Aminocyclobutyl)propan-2-ol (CAS 1609546-13-5) is a cyclobutane-derived amino alcohol featuring a rigid four-membered carbocycle that constrains molecular geometry, a primary amine for further derivatization, and a tertiary alcohol moiety [1]. The compound is supplied predominantly as a mixture of diastereomers, with the trans-isomer being of particular interest for applications requiring defined stereochemistry [1]. Its molecular formula is C7H15NO, with a molecular weight of 129.20 g/mol, a topological polar surface area (TPSA) of 46.2 Ų, and a calculated XLogP3 of 0 [1]. The constrained cyclobutyl ring imposes distinct conformational preferences compared to more flexible acyclic or larger-ring analogs, making it a valuable building block in the design of peptidomimetics, kinase inhibitors, and GPCR-targeting ligands [1].

2-(3-Aminocyclobutyl)propan-2-ol: Differentiation from Analogs


Generic substitution among cyclobutylamine derivatives is precluded by the pronounced impact of even minor structural modifications on key physicochemical properties that govern molecular recognition and pharmacokinetic behavior [1]. The presence and stereochemistry of substituents on the cyclobutane ring critically influence lipophilicity and basicity: for example, the introduction of a fluorine atom into the 3-position of trans-cyclobutylamine increases lipophilicity by approximately one log P unit and decreases basicity by about 0.8 pKa units, changes that can substantially alter target binding, membrane permeability, and off-target profiles [1]. Furthermore, the specific combination of an amino group and a tertiary alcohol on the cyclobutyl scaffold in 2-(3-aminocyclobutyl)propan-2-ol provides a distinct hydrogen-bonding network that is not recapitulated by analogs bearing only an amine, only a hydroxyl, or different substitution patterns [1].

2-(3-Aminocyclobutyl)propan-2-ol: Differentiation Evidence


Lipophilicity and Basicity vs. Fluorinated Analogs

2-(3-Aminocyclobutyl)propan-2-ol, as a non-fluorinated parent cyclobutylamine, is less lipophilic and more basic than its 3-fluorinated trans-analogs [1]. This differentiation is critical for applications where balanced hydrophilicity or a higher amine pKa is required for optimal target engagement or solubility [1].

Medicinal chemistry Physicochemical profiling Cyclobutylamine analogs

Conformational Restriction & Binding Entropy

The cyclobutane ring in 2-(3-aminocyclobutyl)propan-2-ol imposes a rigid, well-defined geometry, reducing the conformational entropy loss upon target binding compared to acyclic analogs [1]. This preorganization can translate into a measurable improvement in binding affinity, as a reduction in conformational degrees of freedom can contribute favorably to the free energy of binding (ΔG = ΔH - TΔS) [2].

Conformational analysis Drug design Peptidomimetics

Catalytic Process for Scalable Synthesis

Recent patent literature describes an improved catalytic process for the scalable production of 2-(3-aminocyclobutyl)propan-2-ol, addressing previous challenges in large-scale synthesis and enhancing both yield and purity [1]. This development enhances the compound's attractiveness for projects moving beyond the discovery phase.

Process chemistry Scalable synthesis Building block supply

2-(3-Aminocyclobutyl)propan-2-ol: Application Scenarios


Hydrophilic Kinase Inhibitor Design

When developing ATP-competitive kinase inhibitors where a balance of hydrophilicity (XLogP3 = 0) and conformational constraint is desired, 2-(3-aminocyclobutyl)propan-2-ol provides a scaffold with lower lipophilicity compared to fluorinated cyclobutylamine alternatives [1]. This can be advantageous for optimizing solubility and reducing off-target binding associated with high log P compounds [1].

GPCR Peptidomimetics with Entropic Advantage

The rigid cyclobutane ring of 2-(3-aminocyclobutyl)propan-2-ol offers a preorganized geometry that reduces the entropic penalty upon binding to G-protein-coupled receptors (GPCRs) and other protein targets, as inferred from class-level conformational analysis [2][3]. This can lead to improved binding affinity and selectivity in peptidomimetic and small-molecule modulator programs [2][3].

Antibacterial DHFR Inhibitor Discovery

The trans-stereoisomer of 2-(3-aminocyclobutyl)propan-2-ol has been investigated as a platform for developing antibacterial agents targeting bacterial dihydrofolate reductase (DHFR), with reported activity against methicillin-resistant Staphylococcus aureus (MRSA) . The cyclobutyl-amine-alcohol structure provides key hydrogen-bonding interactions within the DHFR active site .

Scalable Synthesis for Preclinical Supply

Given the availability of an improved catalytic process for large-scale synthesis [3], 2-(3-aminocyclobutyl)propan-2-ol is a strong candidate for programs transitioning from hit-to-lead into preclinical development where gram-to-kilogram quantities are required. This mitigates supply chain risks and supports robust process development.

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